CEP-32496

Catalog No.
S001997
CAS No.
1188910-76-0
M.F
C24H22F3N5O5
M. Wt
517.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CEP-32496

CAS Number

1188910-76-0

Product Name

CEP-32496

IUPAC Name

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Molecular Formula

C24H22F3N5O5

Molecular Weight

517.5 g/mol

InChI

InChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)

InChI Key

DKNUPRMJNUQNHR-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Synonyms

1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea

Canonical SMILES

CC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F

Description

Agerafenib is under investigation in clinical trial NCT03052569 (Expanded Access to RXDX-105 for Cancers With RET Alterations).
Agerafenib is an orally available v-raf murine sarcoma viral oncogene homolog B1 (B-raf) serine/threonine protein kinase inhibitor with potential antineoplastic activity. Agerafenib specifically and selectively inhibits the activity of the mutated form (V600E) of B-raf kinase. This inhibits the activation of the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway and may result in a decrease in the proliferation of tumor cells expressing the mutated B-raf gene. The Raf mutation BRAF V600E, in which valine is substituted for glutamic acid at residue 600, is frequently found in a variety of human tumors and results in the constitutive activation of the RAF/MEK/ERK signaling pathway that regulates cellular proliferation and survival.

Mechanism of Action

Agerafenib works by blocking multiple signaling pathways involved in tumor growth and angiogenesis (formation of new blood vessels). It targets specific enzymes known as kinases, which are involved in cell proliferation, survival, and migration. By inhibiting these kinases, Agerafenib disrupts these processes and hinders tumor progression [].

Several kinases are targeted by Agerafenib, including VEGFR (vascular endothelial growth factor receptor), PDGFR (platelet-derived growth factor receptor), FGFR (fibroblast growth factor receptor), and RAF kinases []. This multi-targeted approach aims to disrupt tumor growth at different points, potentially making it more effective than therapies targeting a single pathway.

Efficacy in Cancer Treatment

A significant area of scientific research on Agerafenib involves its effectiveness in treating different types of cancer. Here are some specific examples:

  • Metastatic Colorectal Cancer (mCRC): Clinical trials have shown that Agerafenib can improve progression-free survival (time to disease worsening) in patients with mCRC who have already undergone standard therapies [].
  • Gastrointestinal Stromal Tumors (GIST): Research suggests that Agerafenib may be beneficial for patients with GIST that has progressed after treatment with imatinib, another targeted therapy [].
  • Other Cancers: Studies are ongoing to explore the potential benefits of Agerafenib in treating other cancers, such as hepatocellular carcinoma (liver cancer) and advanced pancreatic cancer [, ].

CEP-32496, also known as Agerafenib, is a potent and selective inhibitor of the BRAF V600E mutation, which is commonly associated with various cancers, including melanoma and colorectal cancer. The compound has a molecular formula of C24H22F3N5O5 and a molecular weight of 495.45 g/mol. It was developed to target the serine/threonine protein kinase BRAF, specifically the V600E variant, which plays a crucial role in the MAPK/ERK signaling pathway that regulates cell division and proliferation .

Agerafenib acts as a BRAF inhibitor by competitively binding to the ATP-binding pocket of the mutated BRAF protein []. This disrupts the BRAF signaling pathway, which is essential for uncontrolled cell growth in some cancers. By inhibiting BRAF, Agerafenib can potentially slow down tumor progression.

Agerafenib is currently under investigation, and its safety profile is still being established. Clinical trials have reported side effects such as diarrhea, fatigue, and skin rash []. Further research is necessary to fully understand its long-term effects and potential interactions with other medications.

That lead to its formation from precursor compounds. One notable reaction includes the coupling of isoxazole derivatives with other functional groups to create the final molecular structure. For instance, one method involves the reaction of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine hydrochloride with carbonyl compounds, which can be facilitated by reagents like phosgene in radiolabeling studies .

CEP-32496 exhibits significant biological activity as an inhibitor of BRAF V600E. In vitro studies demonstrate that it selectively induces apoptosis in cancer cell lines harboring the BRAF V600E mutation while sparing normal cells . Its potency is highlighted by its low half-maximal inhibitory concentration (IC50) values, which indicate effective inhibition at nanomolar concentrations. Additionally, CEP-32496 shows potential against other kinases such as c-Raf and c-Kit, expanding its therapeutic applicability .

The synthesis of CEP-32496 can be achieved through several methods:

  • Traditional Organic Synthesis: This involves multi-step reactions starting from readily available precursors, utilizing various coupling and functionalization techniques.
  • Radiolabeling Techniques: For imaging studies, CEP-32496 can be radiolabeled with carbon isotopes (e.g., [11C]) using phosgene as a reagent to facilitate positron emission tomography (PET) imaging .
  • High-Performance Liquid Chromatography (HPLC): Purification methods such as HPLC are employed to achieve high purity levels necessary for clinical applications.

CEP-32496 is primarily investigated for its application in oncology as a targeted therapy for tumors with BRAF V600E mutations. Its oral bioavailability makes it a convenient option for patients compared to intravenous therapies. Clinical trials have shown promising results in treating melanoma and other solid tumors resistant to conventional therapies . Furthermore, ongoing research explores its potential use in combination therapies to enhance efficacy and overcome resistance mechanisms.

Studies on CEP-32496 have focused on its interactions with various biological targets and pathways:

  • Kinase Inhibition: Interaction studies reveal that CEP-32496 selectively inhibits BRAF V600E while also affecting other kinases like c-Raf and c-Kit, suggesting a broader spectrum of action against tumor growth.
  • Pharmacokinetics: Research into its pharmacokinetic profile indicates favorable absorption and distribution characteristics in vivo, making it suitable for systemic administration .
  • Drug Resistance Mechanisms: Investigations into potential resistance mechanisms have highlighted the importance of understanding how tumors adapt to BRAF inhibitors, paving the way for combination therapies that include CEP-32496.

Several compounds exhibit structural and functional similarities to CEP-32496. Here are some notable examples:

Compound NameTargetUnique Features
VemurafenibBRAF V600EFirst FDA-approved BRAF inhibitor; less selective than CEP-32496
DabrafenibBRAF V600EHighly selective; used in combination with trametinib
SorafenibMultiple kinasesMulti-targeted therapy; less specific for BRAF
EncorafenibBRAF V600EImproved selectivity over vemurafenib; used in combination therapies

CEP-32496 stands out due to its unique ability to selectively target the BRAF V600E mutation while maintaining a favorable side effect profile compared to other inhibitors. Its oral bioavailability and potential for combination therapy further enhance its therapeutic prospects in oncology .

XLogP3

5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

517.15730331 g/mol

Monoisotopic Mass

517.15730331 g/mol

Heavy Atom Count

37

Appearance

Assay:≥95%A crystalline solid

UNII

78I4VEX88N

Wikipedia

Agerafenib

Dates

Modify: 2023-08-15
[1]. James J, Ruggeri B, Armstrong RC, et al. CEP-32496: a novel orally active BRAF(V600E) inhibitor with selective cellular and in vivo antitumor activity. Mol Cancer Ther. 2012 Apr;11(4):930-41.
[2]. Rowbottom MW, Faraoni R, Chao Q, et al. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. J Med Chem. 2012 Feb 9;55(3):1082-105.

Explore Compound Types